molecular formula C36H34N2 B13136458 4-(2-(Bis(4-ethylphenyl)amino)vinyl)-N,N-diphenylaniline

4-(2-(Bis(4-ethylphenyl)amino)vinyl)-N,N-diphenylaniline

Cat. No.: B13136458
M. Wt: 494.7 g/mol
InChI Key: GTJQZJZSUQNIKJ-BYYHNAKLSA-N
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Description

4-(2-(Bis(4-ethylphenyl)amino)vinyl)-N,N-diphenylaniline is an organic compound that belongs to the class of diarylamines. This compound is characterized by its complex structure, which includes multiple aromatic rings and an amino group. It is often used in organic electronics and materials science due to its unique electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Bis(4-ethylphenyl)amino)vinyl)-N,N-diphenylaniline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high efficiency and yield. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Bis(4-ethylphenyl)amino)vinyl)-N,N-diphenylaniline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.

Scientific Research Applications

4-(2-(Bis(4-ethylphenyl)amino)vinyl)-N,N-diphenylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(2-(Bis(4-ethylphenyl)amino)vinyl)-N,N-diphenylaniline exerts its effects is primarily through its interaction with electronic systems. The compound’s structure allows it to participate in electron transfer processes, making it useful in electronic applications. The molecular targets and pathways involved include the interaction with conductive polymers and the facilitation of charge transfer.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(Bis(4-methylphenyl)amino)vinyl)-N,N-diphenylaniline
  • 4-(2-(Bis(4-tert-butylphenyl)amino)vinyl)-N,N-diphenylaniline

Uniqueness

4-(2-(Bis(4-ethylphenyl)amino)vinyl)-N,N-diphenylaniline is unique due to its specific electronic properties, which are influenced by the presence of the ethyl groups. These groups can affect the compound’s solubility, stability, and overall reactivity, making it distinct from its analogs.

Properties

Molecular Formula

C36H34N2

Molecular Weight

494.7 g/mol

IUPAC Name

4-ethyl-N-(4-ethylphenyl)-N-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]aniline

InChI

InChI=1S/C36H34N2/c1-3-29-15-21-32(22-16-29)37(33-23-17-30(4-2)18-24-33)28-27-31-19-25-36(26-20-31)38(34-11-7-5-8-12-34)35-13-9-6-10-14-35/h5-28H,3-4H2,1-2H3/b28-27+

InChI Key

GTJQZJZSUQNIKJ-BYYHNAKLSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N(/C=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)CC

Canonical SMILES

CCC1=CC=C(C=C1)N(C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)CC

Origin of Product

United States

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